Gly-Asn-Arg
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Overview
Description
Glycine-Asparagine-Arginine, commonly referred to as Gly-Asn-Arg, is a tripeptide composed of the amino acids glycine, asparagine, and arginine. This compound is known for its ability to target specific receptors on cell surfaces, making it a valuable tool in various scientific and medical applications. The sequence this compound is particularly recognized for its role in targeting the aminopeptidase N (CD13) receptor, which is overexpressed in certain pathological conditions such as cancer and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Asn-Arg typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (arginine) to a solid resin. Subsequent amino acids (asparagine and glycine) are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Gly-Asn-Arg can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The asparagine residue can undergo deamidation to form aspartic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Acidic or basic conditions to promote deamidation.
Major Products Formed
Oxidation: Citrulline from arginine.
Reduction: Free thiols from disulfide bonds.
Substitution: Aspartic acid from asparagine.
Scientific Research Applications
Gly-Asn-Arg has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Employed in studies of cell signaling and receptor interactions.
Medicine: Utilized in targeted drug delivery systems, particularly for cancer therapy.
Industry: Applied in the development of diagnostic imaging agents and therapeutic peptides.
Mechanism of Action
The mechanism of action of Gly-Asn-Arg involves its binding to the CD13 receptor on the surface of target cells. This interaction facilitates the selective delivery of conjugated therapeutic agents to diseased tissues. The binding of this compound to CD13 triggers internalization of the peptide-receptor complex, allowing for the intracellular release of the therapeutic payload. This targeted approach minimizes off-target effects and enhances the efficacy of the treatment .
Comparison with Similar Compounds
Similar Compounds
Glycine-Serine-Arginine (Gly-Ser-Arg): Similar in structure but targets different receptors.
Glycine-Asparagine-Lysine (Gly-Asn-Lys): Similar in structure but has different biological activities.
Glycine-Asparagine-Aspartic Acid (Gly-Asn-Asp): Similar in structure but undergoes different chemical reactions.
Uniqueness
Gly-Asn-Arg is unique due to its high affinity for the CD13 receptor, making it particularly effective for targeted drug delivery in cancer therapy. Its ability to selectively bind to tumor vasculature distinguishes it from other similar peptides .
Properties
CAS No. |
457661-62-0 |
---|---|
Molecular Formula |
C12H23N7O5 |
Molecular Weight |
345.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C12H23N7O5/c13-5-9(21)18-7(4-8(14)20)10(22)19-6(11(23)24)2-1-3-17-12(15)16/h6-7H,1-5,13H2,(H2,14,20)(H,18,21)(H,19,22)(H,23,24)(H4,15,16,17)/t6-,7-/m0/s1 |
InChI Key |
DWUKOTKSTDWGAE-BQBZGAKWSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CN)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CN)CN=C(N)N |
Origin of Product |
United States |
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